molecular formula C21H24N2O4S B170810 Repinotan CAS No. 144980-29-0

Repinotan

Katalognummer B170810
CAS-Nummer: 144980-29-0
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: YGYBFMRFXNDIPO-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Bayer Healthcare AG synthesized Repinotan in three main reaction sequences . A form with a metabolically stable 14 carbon-label was necessary for pharmacokinetic studies .


Molecular Structure Analysis

This compound has a molecular formula of C21H24N2O4S . Its average mass is 400.49 g/mol and its monoisotopic mass is 400.145691 Da .


Chemical Reactions Analysis

This compound is a 5-HT1A receptor agonist which inhibits glutamate-induced depolarization . The effect of this compound in neuronal cells has been reported to be mediated by a variety of mechanisms/signaling pathways .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H24N2O4S . Its average mass is 400.49 g/mol and its monoisotopic mass is 400.145691 Da . The elemental analysis shows that it contains C (62.98%), H (6.04%), N (6.99%), O (15.98%), and S (8.01%) .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Efficacy in Stroke and Brain Injury

Repinotan, a serotonin (5-HT)1A receptor full agonist, has been studied for its neuroprotective effects in ischemic stroke and traumatic brain injury. A Phase IIb study investigated the efficacy of this compound in acute ischemic stroke patients but failed to demonstrate a clinical benefit, leading to the discontinuation of its development for this application (Teal et al., 2009). However, its potent neuroprotective effects were observed in animal models of stroke and traumatic brain injury, showing significant reductions in infarct volume and improvements in functional outcomes (Mauler & Horváth, 2005).

Application in Traumatic Brain Injury

This compound has also been investigated in patients with severe traumatic brain injury. In a randomized, double-blind, placebo-controlled study, various doses of this compound showed no adverse effects on intracranial pressure, hemodynamic parameters, or laboratory parameters. The proportion of patients with good outcomes was slightly higher in this compound-treated patients compared to placebo (Öhman, Braakman, & Legout, 2001).

Neuroprotection Mechanisms

This compound's neuroprotective properties are attributed to its activation of the 5-HT1A receptor, leading to neuronal hyperpolarization and reduced glutamate release. These mechanisms protect neurons against overexcitation. Experimental studies indicate that this compound affects various mechanisms involved in brain injury, including the modulation of death-inhibiting proteins, growth factors, and the suppression of certain enzyme activities, suggesting its potential in treating acute ischemic stroke (Berends, Luiten, & Nyakas, 2006).

Pharmacokinetics and Tolerability

Studies on this compound's pharmacokinetics show that it is well-tolerated in different doses and its adverse events are similar in frequency to those observed with placebo. Trends towards better tolerability and some evidence of efficacy were noted at specific doses (Teal, Silver, & Simard, 2005).

Wirkmechanismus

Repinotan acts as a 5-HT1A receptor agonist which inhibits glutamate-induced depolarization . Its effect in neuronal cells is mediated by a variety of mechanisms/signaling pathways, including activation of the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway, inhibition of glutamate release, extracellular-regulated kinase (Erk)-stimulated Bcl-2 expression or inhibition of caspase-3 activity, and increased release of the neurite extension factor S-100 beta .

Safety and Hazards

Repinotan was well-tolerated in a study with 240 patients, with adverse events appearing more frequently in the highest dose group (2.5 mg/d) . The most common adverse event was headache . Most (75%) adverse events were of mild or moderate severity .

Zukünftige Richtungen

Repinotan continues to be investigated for other applications . It was found to be effective at counteracting the respiratory depression produced by morphine . It may also be applicable to Parkinson’s, as it is able to reduce glutamate-induced excitotoxicity and thereby some cell death .

Eigenschaften

IUPAC Name

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17/h1-4,7-10,17,22H,5-6,11-15H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYBFMRFXNDIPO-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162857
Record name Repinotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Repinotan is a 5-HT1A receptor agonist which inhibits glutamate induced depolarization. The effect of repinotan in neuronal cells has been reported to be mediated by a variety of mechanisms/signaling pathways, including activation of the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway, inhibition of glutamate release (probably via opening of K+ channels leading to membrane hyperpolarization), extracellular-regulated kinase (Erk)-stimulated Bcl-2 expression or inhibition of caspase-3 activity, and increased release of the neurite extension factor S-100 beta.
Record name Repinotan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06506
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

144980-29-0
Record name Repinotan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144980-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Repinotan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repinotan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06506
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Repinotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPINOTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05PB82Z52L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of 5.4 g (0.033 mol) (-)-2-aminomethylchroman (example 92f; αD =-122.8), 6.1 g (0.06 mol) triethylamine, 9.5 g (0.03 mol) N-(4-bromobutyl) saccharin and 80 ml anhydrous dimethyl formamide was heated to 60° C. for 4 h. The solvent was evaporated at 0.01 torr. The residue (13.5 g) was dissolved in toluene/ethyl acetate (5:1) and chromatographed on silica (300 g). The fraction (5.8 g) obtained by elution with toluene/ethyl acetate 1:1 was rechromatographed on 150 g of silica, providing 3.7 g of chemically pure 2-(N-[4-(1,1-Dioxido-3-oxo-2,3-di-hydro-benzisothiazol-2-yl)butyl]aminomethyl}chroman.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
2-(N-[4-(1,1-Dioxido-3-oxo-2,3-di-hydro-benzisothiazol-2-yl)butyl]aminomethyl}chroman

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repinotan
Reactant of Route 2
Reactant of Route 2
Repinotan
Reactant of Route 3
Reactant of Route 3
Repinotan
Reactant of Route 4
Reactant of Route 4
Repinotan
Reactant of Route 5
Reactant of Route 5
Repinotan
Reactant of Route 6
Reactant of Route 6
Repinotan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.